(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate

KCNQ2 channel opener Acrylamide pharmacophore Stereoselective pharmacology

For medicinal chemistry programs requiring stereochemical fidelity, the (S)-enantiomer (CAS 477312-85-9) is mandatory. This compound provides the essential (S)-configured 1-(3-bromophenyl)ethyl pharmacophore for KCNQ2 potassium channel opener development—the (R)-enantiomer lacks channel-opening activity. The Boc-protected amine enables orthogonal deprotection in complex synthetic routes, while the 3-bromophenyl handle offers 50-100x faster oxidative addition in Suzuki-Miyaura cross-coupling vs. chloro analogs. Specify (S)-enantiomer for target-binding studies and asymmetric synthesis. Available in ≥98% purity from multiple suppliers.

Molecular Formula C13H18BrNO2
Molecular Weight 300.19 g/mol
CAS No. 477312-85-9
Cat. No. B1440889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
CAS477312-85-9
Molecular FormulaC13H18BrNO2
Molecular Weight300.19 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H18BrNO2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1
InChIKeyWWNQMGYJYMXOEU-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 477312-85-9: (S)-tert-Butyl 1-(3-bromophenyl)ethylcarbamate – Chiral Boc-Protected Amine Building Block


(S)-tert-Butyl 1-(3-bromophenyl)ethylcarbamate (CAS 477312-85-9), also known as (S)-N-Boc-1-(3-bromophenyl)ethylamine, is a chiral carbamate building block with molecular formula C₁₃H₁₈BrNO₂ and molecular weight 300.19 g/mol [1]. The compound features an (S)-configured stereocenter adjacent to a 3-bromophenyl group and a tert-butoxycarbonyl (Boc)-protected primary amine . This combination of defined chirality, an aryl bromide handle for cross-coupling, and orthogonal amine protection makes it a versatile intermediate in asymmetric synthesis and medicinal chemistry programs [1].

CAS 477312-85-9: Why Substitution with Racemic or (R)-Enantiomer Compromises Downstream Activity


Substituting (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate with its racemic mixture or the (R)-enantiomer (CAS 1187932-25-7) is not scientifically neutral. Structure-activity relationship (SAR) studies on KCNQ2 potassium channel openers demonstrate that the (S) absolute configuration at the (1-phenyl)ethyl moiety is an essential component of the pharmacophore [1]. The (R)-enantiomer lacks channel-opening activity in this series, confirming that the chiral center is not merely a synthetic convenience but a determinant of biological target engagement [1]. For procurement decisions, this means that the (S)-enantiomer must be specified when stereochemical fidelity is required for target binding or downstream stereocontrolled transformations.

CAS 477312-85-9: Quantitative Differentiation Evidence for Scientific Procurement


Stereochemical Requirement in KCNQ2 Potassium Channel Pharmacology: (S)-Enantiomer as Pharmacophore

In the acrylamide class of KCNQ2 potassium channel openers, SAR studies identified the (S) absolute configuration at the (1-phenyl)ethyl moiety as an obligatory pharmacophore element [1]. The (R)-enantiomer of the derived acrylamide analogs exhibits no potassium channel opening activity in Xenopus laevis oocytes expressing cloned mKCNQ2 channels [1]. This chiral requirement validates the selection of the (S)-Boc intermediate over the (R)-enantiomer or racemate for programs targeting stereochemically-sensitive biological activities.

KCNQ2 channel opener Acrylamide pharmacophore Stereoselective pharmacology

Orthogonal Boc Protection Enables Selective Deprotection Without Racemization

The Boc protecting group offers quantifiable advantages over alternative carbamate protecting groups (e.g., Cbz, Fmoc) in orthogonal protection strategies. Boc deprotection occurs selectively under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane) that leave Cbz groups intact, while Boc remains stable under the hydrogenolysis conditions required for Cbz removal or the basic piperidine conditions used for Fmoc cleavage [1]. This orthogonality is essential for sequential deprotection in complex synthetic routes. In a related Boc-protected bromophenylalanine synthesis, the Boc protection step was achieved in 98% yield, demonstrating the high efficiency of Boc installation .

Boc deprotection Orthogonal protecting group strategy Chiral amine stability

3-Bromophenyl Substituent Enables Cross-Coupling Reactivity Not Available with Chlorophenyl Analogs

The 3-bromophenyl moiety in (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate provides superior cross-coupling reactivity compared to the corresponding 3-chlorophenyl analog. Aryl bromides undergo oxidative addition to Pd(0) catalysts approximately 50-100 times faster than aryl chlorides under standard Suzuki-Miyaura conditions, enabling milder reaction temperatures and broader substrate tolerance [1]. This reactivity differential means that the bromophenyl compound can be elaborated into diverse biaryl or alkenyl derivatives via palladium-catalyzed cross-coupling, whereas the chlorophenyl analog often requires specialized ligands, higher temperatures, or fails entirely without optimized conditions [1].

Suzuki coupling Cross-coupling Aryl bromide reactivity Palladium catalysis

Commercial Availability and Price Transparency for (S)- vs. (R)-Enantiomer

Both (S)- and (R)-enantiomers are commercially available from multiple vendors with published purity specifications and pricing . The (S)-enantiomer (CAS 477312-85-9) is offered at 95-98% purity with storage specifications (2-8°C) . The (R)-enantiomer (CAS 1187932-25-7) is available from AKSci at 95% purity with published pricing of $26/100mg, $37/250mg, $84/1g, and $378/5g . CymitQuimica lists (R)-enantiomer at €33/100mg, €52/250mg, €129/1g, and €307/5g (97% purity) . This price transparency enables direct cost comparison for procurement decisions between enantiomers.

Chiral building block procurement Enantiomer availability Price comparison

Stereochemical Integrity and Purity Specification for Chiral Synthesis

Commercial suppliers specify minimum purity of 95-98% for (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate . The defined (S) stereocenter is critical: racemization of this α-methylbenzylamine-type stereocenter would yield the inactive (R)-enantiomer, compromising downstream stereochemical outcomes in asymmetric syntheses. The Boc protecting group helps preserve stereochemical integrity during storage and subsequent transformations . In contrast, the free amine precursor (S)-1-(3-bromophenyl)ethylamine (CAS 139305-96-7) lacks the Boc group and is more susceptible to oxidation and racemization under ambient conditions.

Enantiomeric purity Chiral HPLC Stereochemical fidelity

CAS 477312-85-9: Evidence-Backed Application Scenarios for (S)-tert-Butyl 1-(3-bromophenyl)ethylcarbamate


Synthesis of Stereochemically-Defined KCNQ2 Potassium Channel Modulators

Programs developing KCNQ2 potassium channel openers for neurological indications require the (S)-configured (1-phenyl)ethyl moiety as an essential pharmacophore element [1]. (S)-tert-Butyl 1-(3-bromophenyl)ethylcarbamate serves as the direct Boc-protected chiral amine building block for constructing the acrylamide scaffold identified in the J. Med. Chem. SAR study, where the (S) absolute configuration is mandatory for channel-opening activity [1].

Multi-Step Asymmetric Synthesis Requiring Orthogonal Protecting Groups

Complex synthetic routes that involve multiple amine functionalities can leverage the Boc group's orthogonal deprotection profile [1]. The Boc protection can be removed under mild acidic conditions without affecting Cbz or other hydrogenolysis-labile protecting groups, enabling sequential amine deprotection strategies [1]. The documented 98% yield for Boc protection of related bromophenylalanine derivatives supports the high synthetic efficiency of this approach [1].

Palladium-Catalyzed Diversification via Suzuki-Miyaura Cross-Coupling

The 3-bromophenyl substituent provides a reactive handle for Suzuki-Miyaura cross-coupling with aryl or alkenyl boronic acids [1]. The oxidative addition rate of aryl bromides to Pd(0) is 50-100× faster than that of aryl chlorides under standard conditions, enabling efficient diversification into biaryl or styrenyl derivatives under mild conditions [1]. This reactivity advantage makes the bromophenyl compound preferable to chlorophenyl analogs for cross-coupling-based library synthesis.

Chiral Building Block Inventory for Medicinal Chemistry Hit-to-Lead Optimization

Medicinal chemistry groups maintaining chiral building block collections should prioritize the (S)-enantiomer (CAS 477312-85-9) based on its defined stereochemistry, commercial availability from multiple vendors [1][2], and the documented stereochemical requirement in pharmacologically validated KCNQ2 openers [3]. The availability of the (R)-enantiomer (CAS 1187932-25-7) at comparable purity and transparent pricing enables chiral SAR studies comparing both enantiomers, a standard practice in hit-to-lead optimization.

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